25-NBD Cholesterol: A Technical Guide to its Chemical Structure, Synthesis, and Applications
25-NBD Cholesterol: A Technical Guide to its Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 25-NBD Cholesterol, a fluorescent analog of cholesterol widely utilized in cellular and molecular research. The document details its chemical structure, proposes a likely synthesis pathway, and presents its key physicochemical and spectroscopic properties. Furthermore, it includes detailed experimental protocols for its application in studying cholesterol trafficking and efflux, providing a valuable resource for researchers in lipid biology, cell biology, and drug development.
Chemical Structure and Properties
25-NBD Cholesterol, systematically named (3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, is a derivative of cholesterol where the fluorescent 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is attached to the cholesterol side chain at position 25. This modification allows for the visualization and tracking of cholesterol dynamics within cellular membranes and compartments.
The chemical structure of 25-NBD Cholesterol is characterized by the steroid core of cholesterol and the appended NBD fluorophore. This fluorescent moiety imparts the molecule with specific spectroscopic properties that are sensitive to the polarity of its environment, making it a valuable tool for probing lipid microenvironments.
Table 1: Physicochemical and Spectroscopic Properties of 25-NBD Cholesterol
| Property | Value | Reference |
| Chemical Formula | C₃₃H₄₈N₄O₄ | |
| Molecular Weight | 564.76 g/mol | |
| Appearance | Orange to reddish-brown powder | [1] |
| Purity | >99% (TLC) | |
| Storage Temperature | -20°C | [1] |
| Excitation Maximum (λex) | ~473 nm | [2] |
| Emission Maximum (λem) | ~530-545 nm (solvent dependent) | [2][3] |
| Fluorescence Lifetime (τ) | 4.4 ± 0.1 ns to 5.1 ± 0.1 ns (in cells) | [4] |
Synthesis of 25-NBD Cholesterol
The proposed synthesis initiates with the formation of a 25-aminocholesterol (B1195740) derivative, which is then reacted with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to yield the final product. The reaction between an amine and NBD-Cl is a well-established method for fluorescently labeling molecules.[4][5]
Caption: Proposed synthesis pathway for 25-NBD Cholesterol.
Experimental Protocols
25-NBD Cholesterol is a versatile tool for investigating various aspects of cholesterol biology. Below are detailed protocols for its use in cellular labeling, and in studying cholesterol trafficking and efflux.
Protocol 1: Cellular Labeling with 25-NBD Cholesterol
This protocol describes the general procedure for labeling cultured mammalian cells with 25-NBD Cholesterol for subsequent fluorescence microscopy analysis.
Materials:
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25-NBD Cholesterol stock solution (e.g., 1 mg/mL in ethanol)
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Cultured mammalian cells on coverslips or in imaging dishes
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Serum-free cell culture medium
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Phosphate-buffered saline (PBS)
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Fluorescence microscope
Procedure:
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Cell Culture: Plate cells on a suitable imaging substrate and culture until they reach the desired confluency.
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Preparation of Labeling Solution: Dilute the 25-NBD Cholesterol stock solution in serum-free medium to the desired final concentration (typically 1-5 µg/mL). It is crucial to protect the solution from light.
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Cell Labeling: Remove the culture medium from the cells and wash once with PBS. Add the 25-NBD Cholesterol labeling solution to the cells.
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Incubation: Incubate the cells with the labeling solution for a specific period (e.g., 30-60 minutes) at 37°C. The optimal incubation time may vary depending on the cell type and experimental goals.
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Washing: After incubation, remove the labeling solution and wash the cells three times with PBS to remove unincorporated probe.
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Imaging: Immediately image the labeled cells using a fluorescence microscope equipped with appropriate filters for NBD fluorescence (Excitation: ~470/40 nm; Emission: ~525/50 nm).[6]
Caption: Experimental workflow for cellular labeling with 25-NBD Cholesterol.
Protocol 2: Cholesterol Efflux Assay
This protocol provides a method to measure cholesterol efflux from cultured cells, such as macrophages, using 25-NBD Cholesterol. Cholesterol efflux is a critical process in maintaining cellular cholesterol homeostasis and is particularly relevant in the context of atherosclerosis research.
Materials:
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THP-1 derived macrophages (or other suitable cell line)
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RPMI 1640 medium (phenol red-free)
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25-NBD Cholesterol
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High-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I) as cholesterol acceptors
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Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
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Fluorometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere.
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Labeling with 25-NBD Cholesterol: Incubate the cells with 5 µmol/L 25-NBD Cholesterol in phenol (B47542) red-free RPMI 1640 medium for 4 hours at 37°C.[7]
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Washing: Wash the cells three times with PBS to remove excess probe.
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Efflux Induction: Incubate the labeled cells with medium containing a cholesterol acceptor (e.g., 50 µg/mL HDL or 10 µg/mL apoA-I) for a defined period (e.g., 4 hours) at 37°C.[7] A control group with no acceptor should be included.
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Sample Collection: After the efflux period, collect the medium (containing the effluxed 25-NBD Cholesterol).
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Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 1 hour at room temperature. This fraction represents the intracellular 25-NBD Cholesterol.
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Fluorescence Measurement: Measure the fluorescence of the collected medium and the cell lysate using a fluorometer (Excitation: ~485 nm; Emission: ~535 nm).
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Calculation of Cholesterol Efflux: Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Fluorescence of medium / (Fluorescence of medium + Fluorescence of cell lysate)] x 100
Caption: Workflow for a cholesterol efflux assay using 25-NBD Cholesterol.
Conclusion
25-NBD Cholesterol remains a valuable and widely used tool for the study of cholesterol dynamics in biological systems. Its fluorescent properties allow for real-time visualization of cholesterol trafficking and distribution within living cells. While the presence of the bulky NBD group can influence its behavior compared to native cholesterol, it provides significant advantages for qualitative and semi-quantitative studies of cholesterol transport and metabolism. The protocols provided in this guide offer a starting point for researchers to incorporate this fluorescent probe into their experimental designs to gain deeper insights into the complex world of lipid biology.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
